3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenes, which are polycyclic aromatic compounds known for their diverse biological activities. This specific compound exhibits potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
The compound can be synthesized through various chemical pathways involving resorcinol and substituted benzoic acids, often utilizing copper salts as catalysts. The synthesis of derivatives of this compound has been reported in several studies, highlighting its relevance in the exploration of novel therapeutic agents .
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is classified as a flavonoid derivative, specifically falling under the category of chromenes. These compounds are characterized by their chromene backbone, which consists of a benzene ring fused to a pyran ring.
The synthesis of 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one typically involves the following steps:
For instance, one method involves reacting 2-bromobenzoic acid with resorcinol in the presence of sodium hydroxide and copper sulfate. This mixture is heated to facilitate the formation of the desired product through a series of steps including heating, stirring, and recrystallization .
The molecular formula for 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is . Its structure features:
The compound has a melting point in the range of approximately 266.8–267.5 °C, indicating its stability under thermal conditions .
The compound can participate in various chemical reactions typical for flavonoids and chromenes, such as:
In synthetic pathways, derivatives can be synthesized by further modifying the hydroxyl or methoxy groups through reactions with different halides or alkylating agents .
The mechanism by which 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one exerts its biological effects is not fully elucidated but may involve:
Studies have shown that similar compounds exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications .
The compound exhibits stability under normal conditions but may decompose upon prolonged exposure to light or heat.
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one has potential applications in:
Research continues into its biological activities and potential therapeutic uses, making it a significant subject within medicinal chemistry .
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one (CAS: 384361-28-8) belongs to the 6H-benzo[c]chromen-6-one structural family, characterized by a fused tetracyclic system comprising a chromen-6-one core linearly annelated with a benzene ring. Its molecular formula is C₁₅H₁₂O₄ (molecular weight: 256.25 g/mol), featuring a lactone ring (C-ring) and distinct substitutions at C-3 (hydroxyl), C-4 (methyl), and C-8 (methoxy) (Table 1) [1] [6]. The compound’s planar structure enables π-π stacking interactions critical for biological activity, while the 3-hydroxy-4-methyl motif enhances electron delocalization across the conjugated system. Its IUPAC name is 3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one, with the SMILES representation: O=C1C2=CC(OC)=CC=C2C3=C(O1)C(C)=C(O)C=C3
[1].
Table 1: Structural Features of 3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Position | Substituent | Electronic Contribution |
---|---|---|
C-3 | Hydroxyl (-OH) | Hydrogen-bond donor; enhances solubility |
C-4 | Methyl (-CH₃) | Electron-donating group; steric modulation |
C-8 | Methoxy (-OCH₃) | Electron-donating group; influences π-cloud distribution |
C-6 | Lactone carbonyl | Electrophilic center; hydrogen-bond acceptor |
This synthetic derivative shares a scaffold with bioavailable urolithins—intestinal microbial metabolites of ellagic acid (EA). Urolithins are hydroxylated 6H-benzo[c]chromen-6-ones produced via lactone ring cleavage and decarboxylation of EA. Key structural differences are highlighted below:
The C-4 methyl group in 3-hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one is absent in natural urolithins, while the C-8 methoxy group distinguishes it from common urolithins like Urolithin B (C-8 hydroxylated) [8]. This substitution pattern alters electron density and steric accessibility, impacting interactions with enzymatic targets like phosphodiesterase 2 (PDE2) and tyrosinase (Table 2) [8].
Table 2: Comparison with Natural Urolithin Analogues
Compound | C-3 | C-4 | C-8 | Biological Relevance |
---|---|---|---|---|
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one | OH | CH₃ | OCH₃ | Synthetic intermediate; PDE2 inhibition |
Urolithin A | OH | H | OH | Anti-inflammatory, neuroprotective |
Urolithin B | OH | H | H | Blood-brain barrier permeability |
3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one | OH | H | CH₃ | Weak PDE2 inhibition (IC₅₀ >100 μM) |
As a synthetic urolithin analogue, this compound serves as a versatile precursor in ellagic acid derivative synthesis. Key pathways include:
Table 3: Key Synthetic Applications
Reaction Type | Reagents/Conditions | Application Purpose |
---|---|---|
Hurtley Coupling | CuSO₄, NaOH, 100–120°C | Core scaffold construction |
O-Alkylation | K₂CO₃, alkyl bromides/iodides, DMF | Introduction of PDE2-targeting groups |
Lactone Reduction | NaBH₄, THF/MeOH, 0°C to RT | Solubility enhancement for bioassays |
Scheme 1: Synthesis via Hurtley Reaction
2-Bromo-5-methoxybenzoic acid + 5-methylresorcinol → CuSO₄/NaOH, heat → 3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one
Scheme 2: Lactone Reduction for Advanced Intermediates
3-Hydroxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one → NaBH₄, THF/MeOH → Reduced open-chain derivatives
This compound’s C-4 methyl and C-8 methoxy groups provide steric and electronic handles for further derivatization, enabling optimized interactions with PDE2’s hydrophobic subpockets (e.g., L770 residue) [2]. Derivatives synthesized from this intermediate exhibit improved blood-brain barrier permeability (clogP: 2.0–5.0) and target engagement, as evidenced by PDE2 inhibition (IC₅₀: 3.67–33.95 μM) [2] [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: